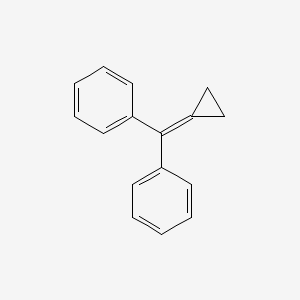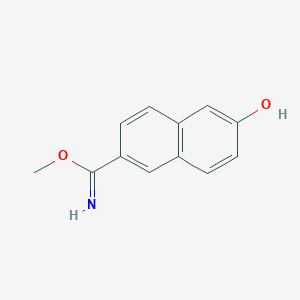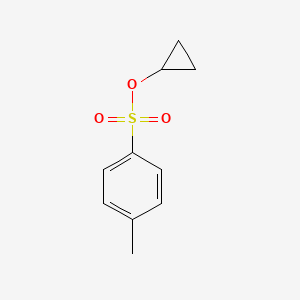
(Cyclopropylidenemethylene)dibenzene
Übersicht
Beschreibung
(Cyclopropylidenemethylene)dibenzene, also known by its chemical formula C₁₆H₁₄, is an organic compound that features a cyclopropylidene group attached to a methylene bridge, which is further connected to two benzene rings. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of (Cyclopropylidenemethylene)dibenzene typically involves the reaction of 3-bromopropyltriphenylphosphonium bromide with sodium hydride in tetrahydrofuran under an inert atmosphere at 70°C. This is followed by the addition of benzophenone, also in tetrahydrofuran, under similar conditions
Analyse Chemischer Reaktionen
(Cyclopropylidenemethylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
Ring-Opening Reactions: The cyclopropylidene group can participate in ring-opening reactions, especially under the influence of catalysts or light.
Common reagents used in these reactions include acyl chlorides, transition metals, and various acids and bases. Major products formed from these reactions vary widely, including arylation/chlorination products and functionalized alkenes .
Wissenschaftliche Forschungsanwendungen
(Cyclopropylidenemethylene)dibenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which (Cyclopropylidenemethylene)dibenzene exerts its effects involves the high strain energy of the cyclopropylidene group, which makes it highly reactive. This reactivity facilitates various transformations, including ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
(Cyclopropylidenemethylene)dibenzene can be compared to other alkylidenecyclopropanes, such as methylenecyclopropane and ethylidenecyclopropane. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific arrangement of benzene rings and the cyclopropylidene group, which imparts distinct chemical properties .
Similar Compounds
- Methylenecyclopropane
- Ethylidenecyclopropane
- Benzylidenecyclopropane
These compounds, while similar in structure, exhibit different reactivities and are used in various chemical transformations .
Eigenschaften
IUPAC Name |
[cyclopropylidene(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNHNDHFSZUBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















